molecular formula C16H22N2O2S B14610695 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide CAS No. 60052-80-4

5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide

Katalognummer: B14610695
CAS-Nummer: 60052-80-4
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: CUZUMLPKUCJULM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the field of biochemistry and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength. This property is exploited in various applications, such as fluorescence microscopy and spectroscopy. The molecular targets and pathways involved include interactions with proteins and other biomolecules, where the compound can act as a fluorescent tag .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Dimethylamino)-1-naphthalenesulfonic acid
  • 5-(Dimethylamino)-2-naphthalenesulfonic acid
  • Dimethylaminonaphthalene derivatives

Uniqueness

Compared to other similar compounds, 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide offers unique advantages such as higher fluorescence intensity and better stability under various conditions. These properties make it particularly valuable in applications requiring high sensitivity and precision .

Eigenschaften

CAS-Nummer

60052-80-4

Molekularformel

C16H22N2O2S

Molekulargewicht

306.4 g/mol

IUPAC-Name

5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C16H22N2O2S/c1-5-18(6-2)21(19,20)16-12-8-9-13-14(16)10-7-11-15(13)17(3)4/h7-12H,5-6H2,1-4H3

InChI-Schlüssel

CUZUMLPKUCJULM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.